- Preparation of long-chain ester for food flavoring and additiveSynthesis of isobutyl isobutyrate catalyzed by gallium sulfate modified strong acid cation ion exchange resinStructure-function correlation in lipase catalysed esterification reactions of short and medium carbon chain length alcohols and acids, China, 2010, (2010), 122-124

Cas no 97-85-8 (Isobutyl isobutyrate)

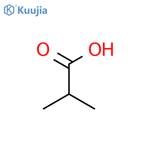

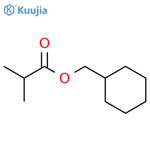

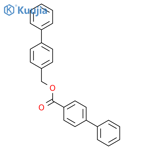

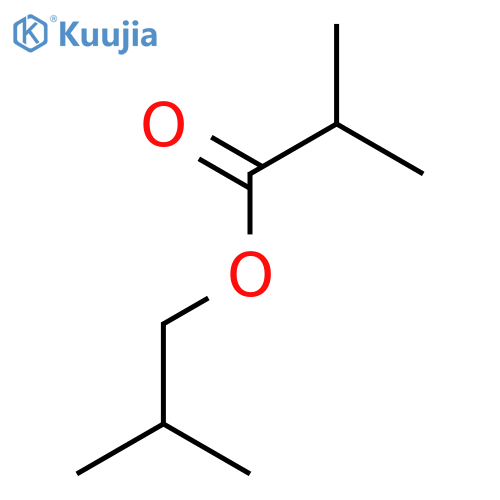

Isobutyl isobutyrate structure

商品名:Isobutyl isobutyrate

Isobutyl isobutyrate 化学的及び物理的性質

名前と識別子

-

- Isobutyl isobutyrate

- FEMA 2189

- IBIB

- ISOBUTYL 2-METHYLPROPIONATE

- 2-methyl-propanoicaci2-methylpropylester

- 2-methylpropanoicacid2-methylpropylester

- 2-Methylpropyl 2-methylpropionate

- 2-Methylpropyl isobutyrate

- femanumber2189

- Isobutyl 2-methylpropanoate

- Isobutyl ester of 2-methylpropanoic acid

- Isobutylester kyseliny isomaselne

- isobutylisobutyrate,[flammableliquid]

- 2-Methylpropyl 2-methylpropanoate

- Isobutyric Acid Isobutyl Ester

- Isobutyl isobutanoate

- Isobutyric acid, isobutyl ester (6CI, 7CI, 8CI)

- 2-Methylpropionic acid isobutyl ester

- NSC 6538

- Isobutyl isobutyrate,99%

-

- MDL: MFCD00008916

- インチ: 1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3

- InChIKey: RXGUIWHIADMCFC-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)C)OCC(C)C

- BRN: 1701355

計算された属性

- せいみつぶんしりょう: 144.11500

- どういたいしつりょう: 144.11503

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: 無色パイナップル味液体[1]

- 密度みつど: 0.855 g/mL at 25 °C(lit.)

- ゆうかいてん: −81 °C (lit.)

- ふってん: 145-152 °C(lit.)

- フラッシュポイント: 華氏温度:104°f

摂氏度:40°c - 屈折率: n20/D 1.398(lit.)

- PH値: 7 (H2O)

- ようかいど: 1g/l

- すいようせい: Soluble in water (1 g/L at 20oc).

- PSA: 26.30000

- LogP: 1.84160

- ようかいせい: 水には不溶であり、エタノール/エチルエーテル/アセトンなどのほとんどの有機溶媒に混和性である[13]

- マーカー: 5145

- じょうきあつ: 1 mmHg ( 39.9 °C)

- FEMA: 2189

Isobutyl isobutyrate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 2528 3/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16-S26-S36

- RTECS番号:NQ5250000

-

危険物標識:

- セキュリティ用語:3

- 危険レベル:3

- リスク用語:R10

- ちょぞうじょうけん:かねんりょういき

- 包装グループ:III

- 爆発限界値(explosive limit):1.2%(V)

- 包装等級:III

- TSCA:Yes

Isobutyl isobutyrate 税関データ

- 税関コード:2915600000

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Isobutyl isobutyrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0316-25ML |

Isobutyl Isobutyrate |

97-85-8 | >98.0%(GC) | 25ml |

¥110.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0316-500ml |

Isobutyl isobutyrate |

97-85-8 | 98.0%(GC) | 500ml |

¥635.0 | 2022-06-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018135-500ml |

Isobutyl isobutyrate |

97-85-8 | 98% | 500ml |

¥282 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218901-1KG-K |

Isobutyl isobutyrate |

97-85-8 | ≥97% | 1KG |

1117.39 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 537632-1L |

Isobutyl isobutyrate |

97-85-8 | 1l |

¥1326.1 | 2023-12-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218901-SAMPLE-K |

Isobutyl isobutyrate |

97-85-8 | ≥97% | 587.6 | 2021-05-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811760-2.5L |

Isobutyl isobutyrate |

97-85-8 | 98% | 2.5L |

1,170.00 | 2021-05-17 | |

| abcr | AB177908-25ml |

Isobutyl isobutyrate, 98%; . |

97-85-8 | 98% | 25ml |

€43.60 | 2025-02-20 | |

| abcr | AB177908-500ml |

Isobutyl isobutyrate, 98%; . |

97-85-8 | 98% | 500ml |

€86.20 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22250-25ml |

Isobutyl Isobutyrate |

97-85-8 | 25ml |

¥38.0 | 2021-09-09 |

Isobutyl isobutyrate 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate ; rt → 80 °C; 3 h, 80 °C; 3 h, 80 °C

1.1 Catalysts: Gallium sulfate (with 732 type strong acid cation ion exchange resin) ; 60 min, heated

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8

1.1 Catalysts: Triacylglycerol lipase Solvents: Heptane ; 24 h, 40 °C

1.1 Catalysts: Gallium sulfate (with 732 type strong acid cation ion exchange resin) ; 60 min, heated

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8

1.1 Catalysts: Triacylglycerol lipase Solvents: Heptane ; 24 h, 40 °C

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Method for producing lower ester by dehydrogenation of alcohol (and aldehyde) using catalyst containing zinc, aluminum, zirconium, and copperOxidative esterification of primary alcohols by NaBrO3/NaHSO3 reagent in aqueous medium(η3-Oxaallyl)rhodium(I) Complexes as Catalyst Precursors for the Disproportionation of Aldehydes, World Intellectual Property Organization, 1995, 13(9), 871-2

合成方法 3

はんのうじょうけん

1.1 Reagents: Carbon tetrachloride Catalysts: Tris(acetylacetonato)manganese ; 1 h, 200 °C; 200 °C → 20 °C

リファレンス

- Generation of alkyl hypochlorites in the oxidation of alcohols with carbon tetrachloride catalyzed by vanadium and manganese compounds, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2074-2079

合成方法 4

はんのうじょうけん

1.1 Catalysts: Zirconocene chloride hydride Solvents: Diethyl ether

1.2 -

1.2 -

リファレンス

- Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes, Organometallics, 1993, 12(9), 3748-52

合成方法 5

はんのうじょうけん

1.1 Catalysts: Zirconocene chloride hydride Solvents: Diethyl ether

1.2 -

1.2 -

リファレンス

- Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes, Organometallics, 1993, 12(9), 3748-52

合成方法 6

はんのうじょうけん

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 2 h, rt

リファレンス

- Nematicidal Activity of Natural Ester Compounds and Their Analogues against Pine Wood Nematode, Bursaphelenchus xylophilus, Journal of Agricultural and Food Chemistry, 2014, 62(37), 9103-9108

合成方法 7

合成方法 8

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 90 °C; 90 °C → 107 °C

リファレンス

- Method for treating isobutyrate-containing wastewater by alcohol esterification process, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Disodium phosphate , Benzyltrimethylammonium tribromide Solvents: Carbon tetrachloride , Water

1.1 Catalysts: (TB-5-11)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… ; 72 h, 120 °C

1.1 Reagents: Alumina , Pyridinium chlorochromate ; 0 - 5 °C; 4 h, rt

1.1 Catalysts: (TB-5-11)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… ; 72 h, 120 °C

1.1 Reagents: Alumina , Pyridinium chlorochromate ; 0 - 5 °C; 4 h, rt

リファレンス

- Oxidation using quaternary ammonium polyhalides. III. An effective oxidation of alcohols and ethers by the use of benzyltrimethylammonium tribromideManganese Pincer Complexes for the Base-Free, Acceptorless Dehydrogenative Coupling of Alcohols to Esters: Development, Scope, and UnderstandingRemarkable reactivity of pyridinium chlorochromate adsorbed on neutral alumina under solvent-free conditions, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2585-8

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

リファレンス

- Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactionsDisproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactions, Monatshefte fuer Chemie, 2021, 152(7), 803-808

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Iridium(2+), aqua(1,1′,4,4′,5,5′,6,6′-octahydro[2,2′-bipyrimidine]-5,5′-diol-κN1… ; 20 h, 5 MPa, 80 °C

1.1 Reagents: Hydrogen Catalysts: Iridium(2+), aqua(1,1′,4,4′,5,5′,6,6′-octahydro[2,2′-bipyrimidine]-5,5′-diol-κN1… ; 20 atm, rt; rt → 80 °C; 20 h, 50 atm, 80 °C

1.1 Reagents: Hydrogen Catalysts: Iridium(2+), aqua(1,1′,4,4′,5,5′,6,6′-octahydro[2,2′-bipyrimidine]-5,5′-diol-κN1… ; 20 atm, rt; rt → 80 °C; 20 h, 50 atm, 80 °C

リファレンス

- Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild ConditionsMetal complex catalyst and its application method for catalytic reduction of carboxylic acid into alcohol, ACS Catalysis, 2022, 12(15), 9238-9243

合成方法 16

はんのうじょうけん

1.1 Reagents: Benzyl chloride , Tripotassium phosphate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; 90 min

リファレンス

- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366

合成方法 17

はんのうじょうけん

1.1 Catalysts: Niobic acid ; 600 psi, 220 °C

リファレンス

- Variations on prins-like chemistry to produce 2,5-dimethylhexadiene from isobutanol, United States, , ,

合成方法 18

はんのうじょうけん

1.1 Catalysts: 2111193-89-4 Solvents: Benzene-d6 ; 2 h, rt

1.2 Reagents: Methanol , Oxygen ; rt

1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-iminato-κN2]met… Solvents: Benzene-d6 ; 3 h, rt

1.2 Solvents: Methanol

1.1 Catalysts: (T-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-iminato-κ… Solvents: Benzene-d6 ; 12 h, rt

1.2 Reagents: Oxygen Solvents: Methanol ; rt

1.2 Reagents: Methanol , Oxygen ; rt

1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-iminato-κN2]met… Solvents: Benzene-d6 ; 3 h, rt

1.2 Solvents: Methanol

1.1 Catalysts: (T-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-iminato-κ… Solvents: Benzene-d6 ; 12 h, rt

1.2 Reagents: Oxygen Solvents: Methanol ; rt

リファレンス

- Thorium complexes possessing expanded ring N-heterocyclic iminato ligands: synthesis and applicationsMixed imidazolin-2-iminato-Cp* thorium(IV) complexes: synthesis and reactivity toward oxygen-containing substratesMono(imidazolin-2-iminato) Actinide Complexes: Synthesis and Application in the Catalytic Dimerization of Aldehydes, Dalton Transactions, 2017, 46(36), 12005-12009

合成方法 19

はんのうじょうけん

1.1 Reagents: Benzyl chloride , Tripotassium phosphate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; 90 min

リファレンス

- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366

合成方法 20

はんのうじょうけん

1.1 Reagents: Carbon tetrachloride Catalysts: Vanadyl acetylacetonate ; 1 h, 150 °C; 150 °C → 20 °C

リファレンス

- Generation of alkyl hypochlorites in the oxidation of alcohols with carbon tetrachloride catalyzed by vanadium and manganese compounds, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2074-2079

Isobutyl isobutyrate Raw materials

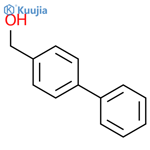

- 4-Biphenylmethanol

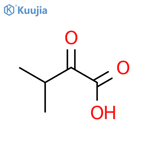

- 2-Methylpropanoic acid

- 2-Oxo-3-methylbutanoic acid >90%

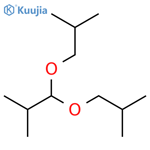

- Propane,2-methyl-1,1-bis(2-methylpropoxy)-

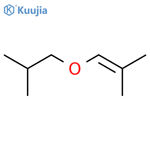

- 2-methyl-1-(2-methylprop-1-enoxy)propane

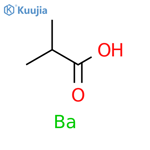

- Propanoic acid, 2-methyl-, barium salt (2:1)

- cyclohexanecarbaldehyde

- Benzaldehyde

Isobutyl isobutyrate Preparation Products

- Isobutyl isobutyrate (97-85-8)

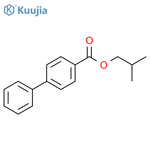

- [1,1-Biphenyl]-4-carboxylic acid, [1,1-biphenyl]-4-ylmethyl ester (927660-73-9)

- 2-Methylpropanoic acid (79-31-2)

- 2,5-Dimethyl-2,4-hexadiene (764-13-6)

- Cyclohexylmethyl cyclohexanecarboxylate (2611-02-1)

- Propanoic acid, 2-methyl-, cyclohexylmethyl ester (63604-65-9)

- [1,1′-Biphenyl]-4-carboxylic acid, 2-methylpropyl ester (1311286-87-9)

- Cyclohexanecarboxylicacid, 2-methylpropyl ester (37139-85-8)

- benzyl isobutyrate (103-28-6)

Isobutyl isobutyrate サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:97-85-8)

注文番号:SFD1749

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:03

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-85-8)Isobutyl Isobutyrate;≥ 98.0%

注文番号:LE17013

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:15

価格 ($):discuss personally

Isobutyl isobutyrate 関連文献

-

Congjian Ni,Hailong Yu,Ling Liu,Ben Yan,Bingyi Zhang,Xiaoli Ma,Xiuhui Zhang,Zhi Yang New J. Chem. 2022 46 14635

-

Dongkun Yu,Zhimin Xue,Tiancheng Mu Chem. Soc. Rev. 2021 50 8596

-

3. Co-ordination chemistry of pyridyl and N-methylimidazolyl ketones. Synthetic and X-ray structural studies of copper(II), nickel(II), and dimethylgold(III) complexesPeter K. Byers,Allan J. Canty,Lutz M. Engelhardt,Jennifer M. Patrick,Alian H. White J. Chem. Soc. Dalton Trans. 1985 981

-

Sudeshna Sen,Enrico Trevisanello,Elard Niem?ller,Bing-Xuan Shi,Fabian J. Simon,Felix H. Richter J. Mater. Chem. A 2021 9 18701

-

Ljubo? U?jak,Silvana Petrovi?,Milica Drobac,Marina Sokovi?,Tatjana Stanojkovi?,Ana ?iri?,Marjan Niketi? Food Funct. 2017 8 278

97-85-8 (Isobutyl isobutyrate) 関連製品

- 1538-75-6(Trimethylacetic anhydride)

- 547-63-7(Methyl isobutyrate)

- 540-42-1(isobutyl propionate)

- 97-72-3(Isobutyric anhydride)

- 3938-95-2(Ethyl pivalate)

- 80370-42-9(Ethyl 2-formyl-3-oxopropanoate)

- 97-87-0(butyl isobutyrate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-85-8)Isobutyl isobutyrate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-85-8)Isobutyl isobutyrate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ